Bupropion hydrochloride is a substituted aminoketone [, ], categorized as an atypical antidepressant. It holds significance in scientific research due to its unique pharmacological profile and diverse applications beyond its clinical use as an antidepressant and smoking cessation aid. Its wide-ranging applications, including its use in various analytical techniques and formulations, make it a valuable subject of scientific investigation.
Bupropion hydrochloride is a prescription medication primarily used as an antidepressant and smoking cessation aid. It is classified as a norepinephrine-dopamine reuptake inhibitor, which means it works by increasing the levels of norepinephrine and dopamine in the brain, neurotransmitters that are crucial for mood regulation and reward pathways. The compound was originally developed as an antidepressant but has also gained recognition for its efficacy in helping individuals quit smoking.
Bupropion hydrochloride is synthesized from various chemical precursors, notably m-chloropropiophenone. The synthesis involves multiple steps, including bromination and amination processes, which ultimately yield the hydrochloride salt form of bupropion.
Bupropion hydrochloride is classified under the following categories:
The synthesis of bupropion hydrochloride involves several key steps:
Bupropion hydrochloride has a complex molecular structure characterized by its aromatic ring system and aliphatic side chains. Its chemical formula is CHClNO, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms.
The synthesis of bupropion hydrochloride involves several key reactions:
The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. For example, the bromination step may require careful temperature control to avoid excessive reaction rates that could lead to unwanted side reactions .
Bupropion hydrochloride functions primarily through the inhibition of norepinephrine and dopamine reuptake in the brain. This mechanism leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing mood and reducing cravings associated with nicotine withdrawal.
Bupropion hydrochloride has several scientific uses beyond its primary applications as an antidepressant and smoking cessation aid:
Bupropion hydrochloride (C₁₃H₁₈ClNO·HCl) is a monohydrate crystalline powder with a molecular weight of 276.20 g/mol. Its IUPAC name is (±)-1-(3-chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride. The molecule features a chlorinated phenyl ring attached to a propanone chain, with a tert-butylamino group at the β-carbon position. Key structural elements include:
The industrial synthesis employs a three-step bromination-amination process:
Table 1: Molecular Properties of Bupropion Hydrochloride
Property | Value |
---|---|
Chemical Formula | C₁₃H₁₉Cl₂NO |
CAS Registry Number | 31677-93-7 |
Melting Point | 233-234°C (dec.) |
Solubility (25°C) | Freely soluble in water (≈270 mg/mL), methanol; sparingly soluble in ethanol |
pKa (Basic Group) | 7.9 |
Crystal System | Monoclinic |
Bupropion hydrochloride functions as a dual reuptake inhibitor of norepinephrine (NE) and dopamine (DA), with minimal serotonergic activity. In vitro studies demonstrate:
In vivo microdialysis confirms elevated extracellular DA and NE concentrations in key brain regions:
The metabolite hydroxybupropion contributes significantly to NET inhibition (50% potency of parent drug), while threohydrobupropion and erythrohydrobupropion exhibit 5-fold lower activity. This dual reuptake inhibition:
Beyond monoamine reuptake inhibition, bupropion demonstrates non-competitive antagonism at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α3β2 and α4β2 subtypes:
This nAChR blockade:
Table 2: Receptor Binding Profile of Bupropion and Metabolites
Target | Bupropion Kᵢ/IC₅₀ (μM) | Hydroxybupropion Kᵢ/IC₅₀ (μM) | Clinical Relevance |
---|---|---|---|
DAT | 0.52 | 1.3 | Dopamine reuptake inhibition |
NET | 0.66 | 0.42 | Norepinephrine reuptake inhibition |
SERT | >100 | >100 | No serotonergic effects |
α4β2 nAChR | 1.6 | 3.1 | Smoking cessation mechanism |
H₁ Histamine Receptor | >10,000 | >10,000 | No sedation |
Muscarinic Receptors | >10,000 | >10,000 | No anticholinergic effects |
Table 3: Pharmacokinetic Parameters of Bupropion Formulations
Parameter | Immediate-Release (IR) | Sustained-Release (SR) | Extended-Release (XL) |
---|---|---|---|
Tₘₐₓ (hours) | 1.5-2.0 | 3.0 | 5.0 |
Cₘₐₓ (ng/mL) | 136 (100 mg dose) | 142 (150 mg dose) | 138 (300 mg dose) |
Bioavailability | 5-20% (extensive first-pass metabolism) | ||
Plasma Protein Binding | 84-88% (parent); 77% (hydroxybupropion) | ||
Apparent Vd (L/kg) | 20-47 |
Absorption: Bupropion is rapidly absorbed but undergoes significant first-pass hepatic metabolism, resulting in 5-20% absolute bioavailability. Food reduces Cₘₐₓ by 16-19% without affecting AUC. The hydrochloride salt ensures optimal dissolution across pH ranges [1] [5].
Metabolism: Hepatic CYP2B6 is the primary isoform responsible for bupropion’s conversion to active metabolites:
Elimination:
Formulation advances address bupropion’s dose-dependent seizure risk and short half-life:
Immediate-Release (IR):
Sustained-Release (SR):
Extended-Release (XL):
Table 4: Key Formulation-Responsive Characteristics
Attribute | IR | SR | XL |
---|---|---|---|
Dosing Frequency | TID | BID | QD |
Tₘₐₓ Range (hours) | 1.5-2.5 | 2.5-3.5 | 4.5-5.5 |
Fluctuation Index | >300% | 100-150% | <75% |
Seizure Risk (dose-dependent) | 0.4-0.6% | 0.1-0.2% | <0.1% |
Alcohol-Induced Dose Dumping | Significant | Moderate | Minimal (OROS®) |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7